molecular formula C7H8BNO3 B1524804 (5-Acetylpyridin-3-YL)boronic acid CAS No. 1033745-21-9

(5-Acetylpyridin-3-YL)boronic acid

Cat. No. B1524804
CAS RN: 1033745-21-9
M. Wt: 164.96 g/mol
InChI Key: MJFGIOXMWMNLOK-UHFFFAOYSA-N
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Description

“(5-Acetylpyridin-3-YL)boronic acid” is a chemical compound with the CAS Number: 1033745-21-9 . It has a molecular weight of 164.96 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds to which “this compound” belongs, relies on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8BNO3/c1-5(10)6-2-7(8(11)12)4-9-3-6/h2-4,11-12H,1H3 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are used in cross-coupling reactions . They are also involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 164.96 . It is solid in its physical form .

Scientific Research Applications

Synthesis and Chemical Properties

(5-Acetylpyridin-3-YL)boronic acid is involved in the synthesis of novel halopyridinylboronic acids and esters. These compounds are synthesized through a regioselective halogen-metal exchange and subsequent quenching with triisopropylborate, starting from appropriate dihalopyridines. They have been found to undergo palladium-catalyzed coupling with aryl halides, allowing for the creation of new pyridine libraries (Bouillon et al., 2003).

Biomedical Applications

Boronic acids, including derivatives like this compound, have potential in various biomedical applications. They have been used in enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics that recognize biologically important saccharides (Yang, Gao, & Wang, 2003). Additionally, boronic acid polymers, which could include derivatives of this compound, are valuable in treatment for HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

Sensing Applications

This compound may contribute to the development of fluorescent chemosensors. Boronic acid interacts with cis-diols to form cyclic esters, which can be used as reporters in fluorescent sensors for probing carbohydrates and bioactive substances (Huang et al., 2012). These acids are also instrumental in sensing applications involving diols and Lewis bases like fluoride or cyanide anions (Lacina, Skládal, & James, 2014).

Organic Chemistry and Catalysis

In organic chemistry, this compound is a key component in catalyzing highly enantioselective reactions. For example, it's used in the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015). Additionally, boronic acids are known to catalyze hydrometallation reactions, alkylations, and catalyzed aldol-type reactions (Erker, 2005).

Mechanism of Action

Safety and Hazards

The safety information for “(5-Acetylpyridin-3-YL)boronic acid” can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(5-acetylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO3/c1-5(10)6-2-7(8(11)12)4-9-3-6/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFGIOXMWMNLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701211
Record name (5-Acetylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033745-21-9
Record name (5-Acetylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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